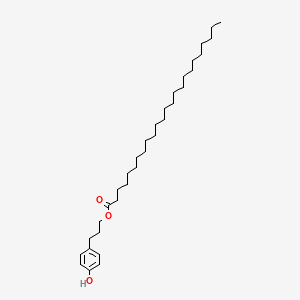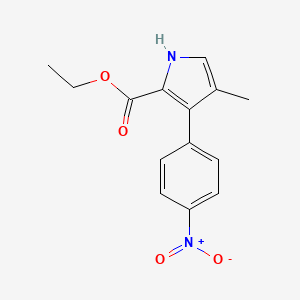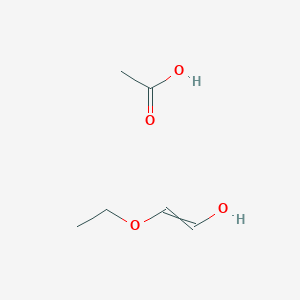![molecular formula C16H15NO5 B14285656 2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane CAS No. 143786-35-0](/img/structure/B14285656.png)
2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a nitrophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane typically involves the condensation of appropriate phenolic and nitroaromatic precursors. One common method includes the reaction of 4-nitrophenol with 4-bromophenyl dioxolane under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dichloromethane or methanol, with a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Reduction: 2-Methyl-2-[4-(4-aminophenoxy)phenyl]-1,3-dioxolane.
Oxidation: 2-Methyl-2-[4-(4-nitrosophenoxy)phenyl]-1,3-dioxolane.
Substitution: Various halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxolane ring may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-2-[4-(4-aminophenoxy)phenyl]-1,3-dioxolane
- 2-Methyl-2-[4-(4-nitrosophenoxy)phenyl]-1,3-dioxolane
- 2-Methyl-2-[4-(4-chlorophenoxy)phenyl]-1,3-dioxolane
Uniqueness
2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane is unique due to the presence of both a nitrophenoxy group and a dioxolane ring, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
143786-35-0 |
|---|---|
Formule moléculaire |
C16H15NO5 |
Poids moléculaire |
301.29 g/mol |
Nom IUPAC |
2-methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C16H15NO5/c1-16(20-10-11-21-16)12-2-6-14(7-3-12)22-15-8-4-13(5-9-15)17(18)19/h2-9H,10-11H2,1H3 |
Clé InChI |
XFDGOCXPLYIAOV-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro-](/img/structure/B14285575.png)
![4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde](/img/structure/B14285581.png)






![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14285623.png)


![Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]-](/img/structure/B14285648.png)

